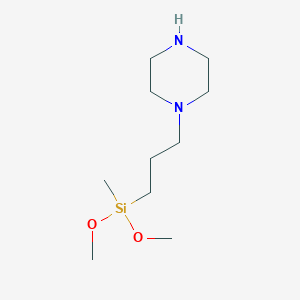

1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine is a bifunctional organosilane compound with the molecular formula C10H24N2O2Si. It is known for its unique structure, which includes both a dimethoxysilane group and a piperazinopropyl group. This compound is widely used in various scientific and industrial applications due to its ability to act as an adhesion promoter and surface modifier .

Vorbereitungsmethoden

The synthesis of 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine typically involves the reaction of 3-chloropropylmethyldimethoxysilane with piperazine in the presence of a base. The reaction conditions include:

Reactants: 3-chloropropylmethyldimethoxysilane and piperazine

Catalyst/Base: Commonly used bases such as sodium hydroxide or potassium carbonate

Solvent: Organic solvents like toluene or ethanol

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C

Time: The reaction time can vary but typically ranges from several hours to overnight

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Analyse Chemischer Reaktionen

1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine undergoes various types of chemical reactions, including:

Hydrolysis: The dimethoxysilane group reacts slowly with moisture or water, leading to the formation of silanols and methanol.

Common reagents and conditions used in these reactions include water or moisture for hydrolysis, and organic solvents and catalysts for substitution reactions. Major products formed from these reactions include silanols, siloxanes, and substituted organosilanes .

Wissenschaftliche Forschungsanwendungen

1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine involves its dual reactivity. The dimethoxysilane group reacts with hydroxyl groups on inorganic surfaces, forming covalent bonds, while the piperazinopropyl group interacts with organic molecules through hydrogen bonding or ionic interactions. This dual reactivity allows the compound to function as an adhesion promoter and surface modifier, enhancing the performance of materials in various applications.

Vergleich Mit ähnlichen Verbindungen

1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine is unique due to its bifunctional nature, combining both silane and piperazine functionalities. Similar compounds include:

3-Aminopropyltriethoxysilane: Another silane coupling agent, but with an amino group instead of a piperazine group.

3-Chloropropyltrimethoxysilane: Contains a chloropropyl group instead of a piperazinopropyl group.

N-(3-(Trimethoxysilyl)propyl)aniline: Features an aniline group instead of a piperazine group.

The unique structure of this compound provides better anti-yellowing properties and enhanced adhesion promotion compared to these similar compounds .

Biologische Aktivität

1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine is a novel compound that integrates a piperazine ring with a dimethoxy(methyl)silyl group. This unique structure is poised to exhibit diverse biological activities, making it an interesting subject for pharmacological research. The compound's potential applications span medicinal chemistry and materials science, primarily due to its bifunctional nature.

Chemical Structure and Properties

The chemical formula of this compound is C12H25N2O2Si, with a molecular weight of approximately 253.43 g/mol. The compound features a piperazine moiety connected to a propyl chain, which is further substituted with a dimethoxy(methyl)silyl group. This configuration may enhance solubility and reactivity compared to other piperazine derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C12H25N2O2Si |

| Molecular Weight | 253.43 g/mol |

| CAS Number | 128996-12-3 |

Biological Activity Overview

Piperazine derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The incorporation of the dimethoxy(methyl)silyl group in this compound may impart unique biological effects.

Antimicrobial Activity

Research indicates that piperazine-containing compounds often exhibit antimicrobial properties. Preliminary studies on similar compounds suggest that this compound may also possess antimicrobial activity due to the presence of the piperazine ring, which has been linked to interactions with various microbial targets .

Anticancer Potential

The role of oxidative stress in cancer progression has led to the exploration of antioxidants as therapeutic agents. Compounds similar to this compound have shown promise in protecting cells from oxidative damage, which could translate into anticancer effects . For instance, studies have demonstrated that certain piperazine derivatives can inhibit cell proliferation in cancer cell lines and induce apoptosis through various mechanisms .

Case Studies

- Antioxidant Activity : A study evaluated the antioxidative properties of novel piperazine derivatives, revealing that compounds with similar structures effectively protected neuronal cells from oxidative stress-induced damage. The MTT assay indicated no significant toxicity at concentrations up to 80 μM, suggesting a favorable safety profile for further development .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of piperazine derivatives against various bacterial strains. Results indicated that these compounds exhibited significant inhibitory effects, highlighting their potential as therapeutic agents in treating infections.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Receptor Binding : Piperazine derivatives often interact with aminergic receptors, which can influence neurotransmitter systems and cellular signaling pathways .

- Oxidative Stress Modulation : By reducing reactive oxygen species (ROS), these compounds may protect cells from oxidative damage, thereby preventing apoptosis and promoting cell survival in adverse conditions .

Eigenschaften

IUPAC Name |

dimethoxy-methyl-(3-piperazin-1-ylpropyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2Si/c1-13-15(3,14-2)10-4-7-12-8-5-11-6-9-12/h11H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLDFURRFMJGON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCCN1CCNCC1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.